ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate is a heterocyclic organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then acylated with acetic anhydride to yield the final product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-ethyl-5-methyl-1H-1,2,4-triazole-3-carboxylate: This compound has a similar triazole ring but different substituents, which can affect its chemical reactivity and applications.
1,2,4-Triazole derivatives: These compounds share the triazole ring structure but differ in their functional groups, leading to variations in their biological activities and uses.
Properties
Molecular Formula |
C7H10N4O3 |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C7H10N4O3/c1-3-14-6(13)5-9-7(11-10-5)8-4(2)12/h3H2,1-2H3,(H2,8,9,10,11,12) |
InChI Key |
OEHCSEDOFUXCBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)NC(=O)C |
Origin of Product |
United States |
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